N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine

Description

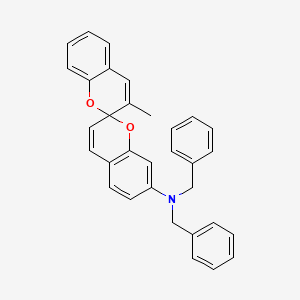

N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine (CAS: 94232-73-2, Molecular Formula: C₃₂H₂₇NO₂) is a spirocyclic compound characterized by a central spiro carbon linking two benzopyran moieties. The 3'-position of one benzopyran ring is substituted with a methyl group, while the 7-amine group is N,N-dibenzylated . This structure confers unique stereoelectronic properties, making it relevant in asymmetric catalysis and materials science research. The compound is commercially available through suppliers like Chemos GmbH, primarily for industrial and academic research applications .

Properties

CAS No. |

58186-51-9 |

|---|---|

Molecular Formula |

C32H27NO2 |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7-amine |

InChI |

InChI=1S/C32H27NO2/c1-24-20-28-14-8-9-15-30(28)34-32(24)19-18-27-16-17-29(21-31(27)35-32)33(22-25-10-4-2-5-11-25)23-26-12-6-3-7-13-26/h2-21H,22-23H2,1H3 |

InChI Key |

ZRJAEUHDMOOYTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Reported Synthetic Routes

While direct reports on this exact compound are scarce, analogous compounds with similar spirobi[2H-1-benzopyran] frameworks and dibenzylamine substitutions provide insight into typical preparation methods.

Catalytic Amination in Potassium Hydroxide System (Patent CN1876620A) : A related method involves the reaction of halogenated aromatic compounds with amines in the presence of potassium hydroxide, cuprous iodide catalyst, and organic solvents such as toluene. Catalysts like cuprous iodide combined with ligands such as N,N-dimethylaniline and 4,4'-bipyridine facilitate C-N bond formation with high yields (>90%) and purity (>99.8%). Although this patent focuses on N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine, the catalytic system and reaction conditions may be adapted for spirobi[benzopyran] amines.

Multi-step Organic Synthesis Involving Benzylamine Derivatives : For compounds structurally related to N,N-dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine, synthesis involves reacting benzylamine with substituted benzopyran derivatives under controlled conditions, often using catalysts and solvents optimized for yield and purity. Industrial scale methods may use continuous flow reactors for scalability and reproducibility.

Typical Reaction Conditions

| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Spirocycle formation | Substituted benzopyran precursors | Organic solvents (e.g., toluene, hexane) | 80–120 °C | Several hours | Cyclization under acidic/basic conditions |

| Amination (Dibenzylation) | Dibenzylamine, CuI catalyst, ligands (e.g., bipyridine) | Toluene, KOH system | 80–110 °C | 5–8 hours | Catalytic C-N bond formation |

| Purification | Solvent mixture (toluene, hexane, methanol) | - | Ambient | - | Recrystallization or chromatography |

Experimental Example (Adapted from Patent CN1876620A)

| Parameter | Details |

|---|---|

| Reactants | 3-Methyl diphenylamine (0.20 mol), dibromobiphenyl (0.083 mol) |

| Catalyst | Cuprous iodide (1.92 mmol), N,N-dimethylaniline (1.92 mmol), 4,4'-bipyridine (1.92 mmol) |

| Solvent | Toluene (200 mL) |

| Base | Potassium hydroxide system |

| Reaction Time | 5–8 hours |

| Workup | Decoloring, washing, drying, distilling |

| Purification | Mixed solvents: toluene (80–100 mL), hexane (80 mL), methanol (80 mL) |

| Yield | ~90–91% |

| Product Purity | >98.2–99.8% |

This method yields a high-purity product with excellent yield and reproducibility, suitable for further applications in organic photoconductors and potentially adaptable for spirobi[benzopyran] amines.

Research Findings and Notes

Catalyst Efficiency and Reusability : The copper iodide catalyst system with bipyridine ligands demonstrates high catalytic activity and can be reused, reducing production costs and environmental impact.

Reaction Optimization : Reaction temperature, catalyst ratios, and solvent composition are critical parameters optimized through extensive experimentation to maximize yield and purity.

Purification Techniques : The use of mixed solvent recrystallization (toluene, hexane, methanol) effectively removes impurities and enhances product quality.

Scalability : The described methods are amenable to scale-up, with potential for industrial production using continuous synthesis techniques.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic Amination in KOH System | CuI catalyst, bipyridine ligands, toluene solvent | High yield (>90%), high purity (>99.8%), reusable catalyst | Requires careful control of reaction conditions |

| Multi-step Organic Synthesis | Stepwise construction of spirocycle and amination | Flexibility in substitution patterns | Multi-step, longer synthesis time |

| Industrial Continuous Flow | Automated, scalable synthesis | Consistent quality, large-scale production | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted spirobi[chromene] derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity

N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The compound's structure suggests potential for scavenging reactive oxygen species (ROS), making it a candidate for formulations aimed at preventing oxidative stress-related conditions.

2. Anticancer Research

Research indicates that derivatives of spiro compounds exhibit anticancer activity. N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Studies have suggested that such compounds can target specific pathways involved in tumor growth, warranting further investigation into their efficacy against various cancer types.

Cosmetic Formulations

1. Skin Care Products

The compound's potential as a skin-conditioning agent makes it valuable in cosmetic formulations. Its ability to enhance skin hydration and improve texture is supported by studies focusing on the formulation of creams and lotions. The incorporation of N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine into topical products can provide additional benefits such as anti-aging effects due to its antioxidant properties.

2. Stability and Safety Testing

Before market introduction, cosmetic products containing this compound undergo rigorous safety assessments to ensure stability and efficacy. These studies often involve in vivo testing to evaluate skin compatibility and irritation potential. Regulatory frameworks guide the evaluation process, ensuring that products meet safety standards.

Bioavailability Studies

1. Dermatokinetics

Understanding the bioavailability of N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine when applied topically is crucial for optimizing its therapeutic effects. Research methodologies such as microdialysis and tape stripping are employed to assess the penetration of the compound through skin layers, providing insights into its pharmacokinetics and potential systemic absorption.

Table 1: Summary of Research Findings on N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine

Mechanism of Action

The mechanism of action of 3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirobi[chromene] core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The 3'-(2-methylpropyl) derivative (CAS: 85079-76-1) has a higher molar mass (499.64 g/mol) compared to the 3'-methyl analog (481.56 g/mol), reflecting the increased steric bulk of the substituent . The isopropyl-substituted variant (C₃₄H₃₁NO₂) demonstrates intermediate bulk, with a molar mass of 495.62 g/mol .

Functional Group Diversity :

- Phosphine- and pyridine-modified spiro compounds (e.g., CAS: 2177259-16-2) highlight the adaptability of the spirobi framework for catalytic applications, though such modifications are absent in the target compound .

Q & A

Basic: What synthetic methodologies are reported for N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the spirobi[benzopyran] core. A common approach includes:

Core Construction : Cyclization of substituted chromene precursors under acidic or thermal conditions to form the spirobi[benzopyran] scaffold.

Functionalization : Introduction of the N,N-dibenzyl and 3'-methyl groups via nucleophilic substitution or reductive amination.

- For example, alkylation of the amine group using benzyl halides in the presence of a base (e.g., K₂CO₃) .

Optimization : Yield improvements (≈60–75%) are achieved by controlling reaction time (12–24 hrs), temperature (80–120°C), and solvent polarity (DMF or THF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.